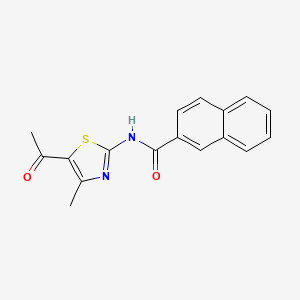

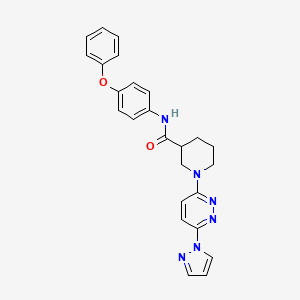

![molecular formula C15H11Cl2FN2O3 B2473666 Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate CAS No. 1798046-56-6](/img/structure/B2473666.png)

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate, also known as DCFPyL, is a small molecule radiotracer that has been developed for use in positron emission tomography (PET) imaging of prostate cancer. The compound binds specifically to prostate-specific membrane antigen (PSMA), a protein that is overexpressed on the surface of prostate cancer cells. This allows for the detection and localization of prostate cancer lesions, even at low levels, which can aid in diagnosis, staging, and treatment planning.

Wirkmechanismus

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate binds specifically to PSMA, a transmembrane protein that is overexpressed on the surface of prostate cancer cells. The binding of this compound to PSMA allows for the uptake of the compound into the cancer cells, where it accumulates and emits positrons that can be detected by PET imaging. The high specificity of this compound for PSMA allows for the differentiation of prostate cancer lesions from normal tissue, enabling accurate diagnosis and staging of the disease.

Biochemical and Physiological Effects

This compound has been shown to have minimal toxicity and side effects in preclinical and clinical studies. The compound is rapidly cleared from the body, with a half-life of approximately 2 hours, minimizing radiation exposure to the patient. This compound has also been shown to have high stability and specificity for PSMA, reducing the risk of false positives or false negatives in imaging studies.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate in PET imaging of prostate cancer offers several advantages over other imaging modalities, such as computed tomography (CT) and magnetic resonance imaging (MRI). PET imaging with this compound allows for the detection and localization of prostate cancer lesions even at low levels, enabling earlier diagnosis and more accurate staging of the disease. PET imaging also provides functional information about the cancer cells, such as their metabolic activity and proliferation rate, which can aid in treatment planning.

One limitation of this compound PET imaging is its relatively low spatial resolution compared to other imaging modalities, such as MRI. This can make it more difficult to precisely localize small lesions or distinguish between benign and malignant tissue. Additionally, this compound PET imaging requires specialized equipment and expertise, which may limit its availability in some settings.

Zukünftige Richtungen

There are several potential future directions for the use of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate in prostate cancer imaging and treatment. One area of research is the development of new PSMA-targeted radiotracers with improved properties, such as higher affinity for PSMA or longer half-lives. Another area of research is the use of this compound PET imaging to monitor treatment response and guide therapy, such as by assessing changes in PSMA expression or metabolic activity of cancer cells over time. Overall, the use of this compound and other PSMA-targeted radiotracers holds great promise for improving the diagnosis and treatment of prostate cancer.

Synthesemethoden

The synthesis of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate involves several steps, beginning with the preparation of the starting material, 4-fluorobenzoic acid. This is then reacted with methylamine and formaldehyde to form the intermediate, methyl 4-fluorobenzylformamide. The intermediate is then coupled with 3,6-dichloropyridine-2-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to provide high yield and purity of the final product, making it suitable for use in PET imaging.

Wissenschaftliche Forschungsanwendungen

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate has been extensively studied in preclinical and clinical settings for its use in PET imaging of prostate cancer. Multiple studies have demonstrated the high sensitivity and specificity of this compound for detecting and localizing prostate cancer lesions, even at low levels. This has led to its approval by the US Food and Drug Administration (FDA) for clinical use in imaging of patients with suspected prostate cancer.

Eigenschaften

IUPAC Name |

methyl 3-[[(3,6-dichloropyridine-2-carbonyl)amino]methyl]-4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FN2O3/c1-23-15(22)8-2-4-11(18)9(6-8)7-19-14(21)13-10(16)3-5-12(17)20-13/h2-6H,7H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPWWUMJDHLYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)CNC(=O)C2=C(C=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473586.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride](/img/structure/B2473591.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide](/img/structure/B2473594.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2473596.png)

![7-[Pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol](/img/structure/B2473598.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2473602.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2473604.png)